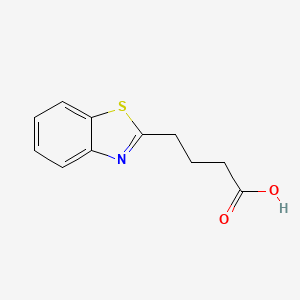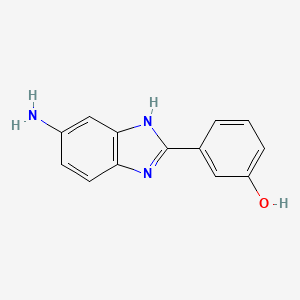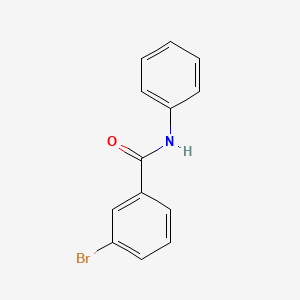
3-bromo-N-phenylbenzamide
Descripción general
Descripción
3-bromo-N-phenylbenzamide is a compound that likely shares characteristics with other brominated aromatic amides, such as participation in various chemical reactions, potential for forming cocrystals, and exhibiting specific physical and chemical properties. The analysis of closely related compounds, like bromobenzamides and their derivatives, provides a basis for understanding the behaviors and applications of 3-bromo-N-phenylbenzamide.
Synthesis Analysis
Synthesis approaches for brominated aromatic compounds often involve direct bromination reactions, cross-coupling reactions, or functionalization of existing aromatic structures. A study on the practical synthesis of 2-fluoro-4-bromobiphenyl highlights methodologies that could be adaptable for synthesizing 3-bromo-N-phenylbenzamide, emphasizing the importance of selecting appropriate conditions to achieve targeted substitution patterns and functional group retention (Qiu et al., 2009).
Aplicaciones Científicas De Investigación
-
Antioxidant and Antibacterial Activities
- Field: Biochemistry
- Application: Benzamides have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Method: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
-
Electrochemical Synthesis
- Field: Organic Chemistry
- Application: Benzamides can be synthesized from benzaldehydes using electrochemical methods .
- Method: The benzoin condensation starting from benzaldehyde and the subsequent benzoin amidation to benzamide can be efficiently carried out under very mild conditions in an electrolysis cell .
- Results: Benzoin is obtained in good yield (85%) carrying out the reaction in the room temperature ionic liquid BMIm-BF4 .
-
Pharmaceutical Applications
- Field: Pharmacology
- Application: Benzamides have been recommended as potential EGFR and erbB2 inhibitors, DNA/RNA binding ligands, antitumor agents, anti-Alzheimer agents, antidiabetic agents, antiparasitic agents, antimicrobial agents, antiquorum-sensing agents, and antimalarial agents .
- Method: This involves the synthesis of benzamide derivatives and their evaluation for the mentioned activities .
- Results: The results vary depending on the specific application, but benzamides have shown promise in these areas .
-
Antimicrobial Efficacy
- Field: Microbiology
- Application: Benzamides have been synthesized and evaluated for their efficacy as antimicrobials .
- Method: This involves the synthesis of benzamide derivatives and their in vitro testing against various microbes .
- Results: The results vary, but some benzamides have shown antimicrobial activity .
-
Bioisosterism in Drug Design
- Field: Drug Design
- Application: Benzamides have been used as reference scaffolds in the design, synthesis, and evaluation of novel compounds using bioisosteric replacements .
- Method: This involves the use of benzamides as a starting point for the design of new compounds, which are then synthesized and evaluated .
- Results: The results vary depending on the specific compounds being designed, but benzamides have proven useful in this area .
- Pesticidal Lead Compounds
- Field: Pesticide Chemistry
- Application: Benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism and synthesized to find pesticidal lead compounds with high activity .
- Method: The compounds were synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions .
- Results: Most compounds had good larvicidal activities against mosquito larvae at 10 mg/L, especially compound 7a, with a larvicidal activity as high as 100%, and even at 1 mg/L was still 40%; at 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi .
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPZJDZARMYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357461 | |
| Record name | 3-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-phenylbenzamide | |
CAS RN |
63710-33-8 | |
| Record name | 3-bromo-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
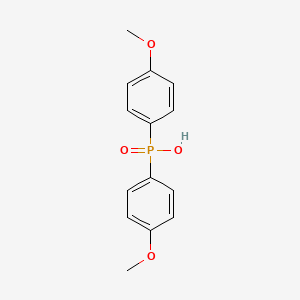
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
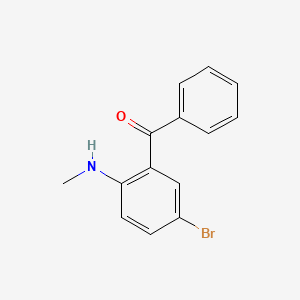
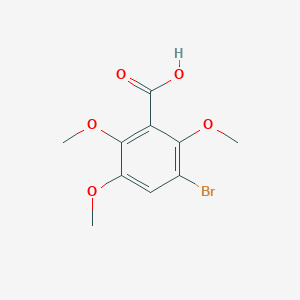

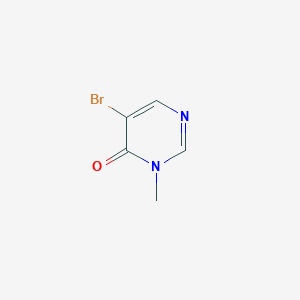
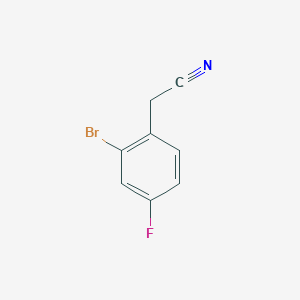
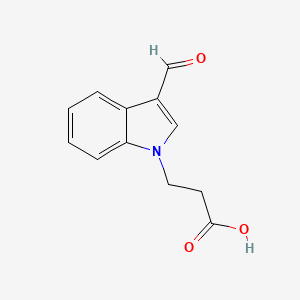
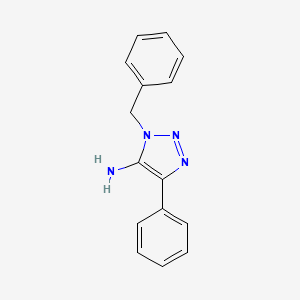
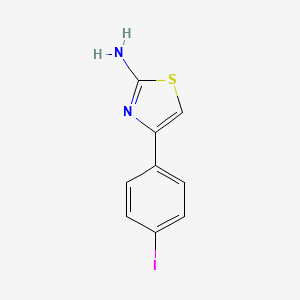
![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)
